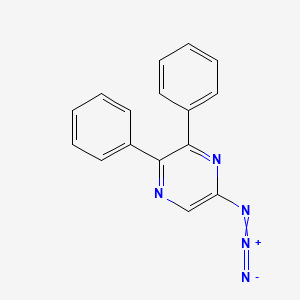

2-Azido-5,6-diphenylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76849-26-8 |

|---|---|

Molecular Formula |

C16H11N5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

5-azido-2,3-diphenylpyrazine |

InChI |

InChI=1S/C16H11N5/c17-21-20-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

PMBFOUDQIHUELM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Azido 5,6 Diphenylpyrazine

Azide-Tetrazole Tautomerism in Azidopyrazine Systems

A significant characteristic of 2-azidopyrazines is their existence in a tautomeric equilibrium with the fused tetrazole form, in this case, 6,7-diphenyltetrazolo[1,5-a]pyrazine. This equilibrium is a dynamic process influenced by various factors, including the electronic nature of substituents and the polarity of the solvent.

The position of the azide-tetrazole equilibrium is highly sensitive to the surrounding environment and the electronic properties of the substituents on the pyrazine (B50134) ring.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Generally, polar solvents tend to favor the tetrazole form, while non-polar solvents favor the azide (B81097) form. researchgate.net This is because the tetrazole tautomer is typically more polar than the corresponding azide isomer. For instance, in studies of other azido-heterocyclic systems, a shift from a non-polar solvent like CCl₄ to a polar solvent like DMSO-d₆ significantly increases the proportion of the tetrazole form. nih.gov

Substituent Effects: The electronic nature of the substituents on the pyrazine ring also influences the tautomeric balance. Electron-donating groups tend to stabilize the tetrazole form by increasing the electron density on the fused ring system. researchgate.net Conversely, electron-withdrawing groups generally favor the azide tautomer. nih.gov In the case of 2-Azido-5,6-diphenylpyrazine, the phenyl groups at the 5 and 6 positions are generally considered to be electron-withdrawing through resonance, which would suggest a preference for the azide form. However, their ability to also donate π-electrons could introduce a more complex influence on the equilibrium.

Table 1: Factors Influencing Azide-Tetrazole Tautomeric Equilibrium

| Factor | Influence on Equilibrium | General Trend |

| Solvent Polarity | Increasing solvent polarity | Favors the more polar tetrazole form researchgate.net |

| Substituents | Electron-donating groups | Stabilize the tetrazole form researchgate.net |

| Electron-withdrawing groups | Stabilize the azide form nih.gov | |

| Temperature | Varies depending on the system | Can shift the equilibrium |

| Physical State | Solid vs. Solution | The predominant form can differ nih.gov |

Reactions Involving the Azido (B1232118) Group

The azido group in this compound is the primary site of several important chemical transformations.

Upon thermal or photochemical activation, this compound is expected to lose a molecule of nitrogen (N₂) to generate a highly reactive nitrene intermediate (5,6-diphenylpyrazin-2-nitrene). acs.org These nitrenes are electron-deficient species that can undergo various subsequent reactions.

Nitrene Intermediates: The initially formed singlet nitrene can intersystem cross to the more stable triplet nitrene. These nitrenes can undergo a variety of reactions, including insertion into C-H bonds, addition to double bonds, and rearrangements. researchgate.net

Formation of Imines and Nitriles: One common pathway for nitrenes derived from azidopyrazines is ring cleavage, which can lead to the formation of imines and nitriles. For example, the pyrazine ring could open to form a reactive intermediate that subsequently rearranges to a more stable nitrile-containing compound.

The azido group can act as a leaving group in nucleophilic aromatic substitution reactions, although it is generally a poorer leaving group than halides. The reactivity of this compound towards nucleophilic displacement would depend on the reaction conditions and the nature of the nucleophile. Strong nucleophiles can potentially displace the azide ion (N₃⁻). Such reactions provide a route to introduce a variety of functional groups at the 2-position of the 5,6-diphenylpyrazine core.

The azido group is readily reduced to an amino group. This transformation is a common and synthetically useful reaction for azido compounds. The reduction of this compound would yield 2-Amino-5,6-diphenylpyrazine. Common reducing agents for this conversion include:

Catalytic hydrogenation (e.g., H₂/Pd-C)

Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis)

Reduction with metals (e.g., Zn in acetic acid)

This reduction provides a straightforward method for the synthesis of aminopyrazines from their corresponding azido precursors.

Table 2: Summary of Reactions of the Azido Group in this compound

| Reaction Type | Reagents/Conditions | Expected Product(s) | Reactive Intermediate(s) |

| Thermolysis/Photolysis | Heat (Δ) or UV light (hν) | Complex mixture, potentially including ring-opened products | 5,6-diphenylpyrazin-2-nitrene, imines, nitriles acs.orgresearchgate.net |

| Nucleophilic Displacement | Strong nucleophiles (e.g., Nu⁻) | 2-Nu-5,6-diphenylpyrazine | - |

| Reduction | H₂/Pd-C, PPh₃/H₂O, Zn/AcOH | 2-Amino-5,6-diphenylpyrazine | - |

Reduction to Amino Pyrazines

Challenges Associated with the Tetrazolo Form during Reduction

The azide-tetrazole equilibrium inherent in 2-azidopyrazines introduces complexities in their chemical reduction. The tetrazolo[1,5-a]pyrazine (B76061) ring system, the cyclic isomer of the azido form, can exhibit significant stability, making its reduction to the desired 2-aminopyrazine challenging. Hydrogenation of related tetrazolo[1,5-a]pyrimidine (B1219648) systems has shown that the reaction can be slow and may require forcing conditions, potentially leading to undesired side reactions. beilstein-archives.org For instance, in some cases, reduction of a halogenated tetrazolopyrimidine resulted in dehalogenation in addition to the reduction of the heterocyclic ring. researchgate.net The stability of the tetrazole ring means that achieving selective reduction of the N-N bond to yield the amino group without over-reduction of the pyrazine ring can be difficult. The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the intended product.

Catalytic Hydrogenation and Chemical Reduction Methods

Despite the challenges, both catalytic hydrogenation and chemical reduction methods are employed to convert this compound to 2-amino-5,6-diphenylpyrazine.

Catalytic Hydrogenation: This is a common method for reducing azides to amines. For related tetrazolopyrimidine compounds, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source has been proven effective. beilstein-archives.orgresearchgate.net This method is often clean and efficient, but catalyst selection and reaction conditions must be optimized to manage the stability of the tetrazolo form and prevent side reactions like dehalogenation if other sensitive groups are present. researchgate.net

Chemical Reduction: Various chemical reducing agents can also effect this transformation. Reagents such as tin(II) chloride (SnCl2) in an acidic medium or sodium borohydride (NaBH4) in the presence of a catalyst are often used for the reduction of aromatic azides. These methods provide alternatives to catalytic hydrogenation, particularly when certain functional groups are incompatible with hydrogenolysis conditions.

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide group in this compound serves as a classic 1,3-dipole, making it an excellent substrate for [3+2] cycloaddition reactions, a cornerstone of "click chemistry". These reactions are characterized by their high efficiency, regioselectivity, and mild reaction conditions, allowing for the facile construction of five-membered heterocyclic rings. This reactivity has been extensively used to synthesize a variety of fused heterocyclic systems. researchgate.netresearchgate.net

Intermolecular Cycloadditions with Alkynes: Formation of Triazole-Fused Pyrazine Derivatives

The reaction of this compound with alkynes is a powerful method for synthesizing 1,2,3-triazole derivatives. This transformation, often catalyzed by copper(I) (CuAAC) or ruthenium (RuAAC), provides access to triazole-fused pyrazine systems. semanticscholar.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable reaction typically yields 1,4-disubstituted 1,2,3-triazoles. The reaction of an azidopyrazine with a terminal alkyne in the presence of a Cu(I) catalyst leads to the formation of a pyrazinyl-substituted triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, RuAAC generally produces 1,5-disubstituted 1,2,3-triazoles. This complementary regioselectivity is highly valuable in synthetic chemistry.

These cycloaddition reactions are fundamental in creating complex heterocyclic structures, and the resulting triazolo[1,5-a]pyrazines are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com

Intermolecular Cycloadditions with Nitriles: Formation of Tetrazole Derivatives

The [3+2] cycloaddition of the azide group with a nitrile functionality provides a direct route to tetrazole rings. This reaction typically requires activation of the nitrile with a Lewis acid or Brønsted acid. youtube.com

The reaction of this compound with a nitrile in the presence of a catalyst, such as zinc(II) salts (e.g., ZnCl2, ZnBr2), can yield a 5-substituted-1-(5,6-diphenylpyrazin-2-yl)-1H-tetrazole. nih.govorganic-chemistry.orgresearchgate.net The mechanism is believed to involve the coordination of the Lewis acid to the nitrile nitrogen, making it more electrophilic and susceptible to attack by the azide. youtube.comresearchgate.net This method is a robust way to link the pyrazine core to a tetrazole ring, another important heterocycle in medicinal chemistry.

Table 1: Examples of Catalysts for Tetrazole Synthesis from Azides and Nitriles

| Catalyst/Reagent | Substrate Scope | Reference |

|---|---|---|

| Zinc Salts (e.g., ZnBr2, ZnCl2) | Aromatic and alkyl nitriles | researchgate.net |

| Ammonium (B1175870) Chloride (NH4Cl) | Aromatic nitriles | youtube.com |

| L-proline | Aliphatic and aryl nitriles | organic-chemistry.org |

Intramolecular Cycloadditions for Fused Heterocyclic Architectures

When the alkyne or nitrile moiety is tethered to the this compound core, an intramolecular [3+2] cycloaddition can occur, leading to the formation of novel, rigid, fused heterocyclic systems. This strategy is highly effective for building polycyclic architectures. researchgate.net For example, if an alkyne group is introduced onto one of the phenyl substituents, a subsequent intramolecular cycloaddition with the azide group can generate a complex fused triazolopyrazine derivative. Unlike their intermolecular counterparts, these intramolecular cycloadditions can often proceed thermally without the need for a metal catalyst, driven by the favorable entropy of the cyclization process. researchgate.net This approach has been used to create diverse libraries of fused heterocycles. mdpi.com

Reactions of the Pyrazine Ring and Phenyl Substituents

While the chemistry of the azide group is predominant, the pyrazine ring and its phenyl substituents can also undergo chemical modifications. The pyrazine ring itself is electron-deficient due to the two nitrogen atoms, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack under certain conditions. biosynce.comslideshare.net

The phenyl substituents, in contrast, can undergo standard electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are governed by the directing effects of the pyrazine ring and any other substituents present. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on Phenyl Rings

| Reaction | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Nitrophenyl-substituted pyrazine |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Halophenyl-substituted pyrazine |

| Sulfonation | Fuming H2SO4 | Sulfophenyl-substituted pyrazine |

The pyrazine core acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl rings. libretexts.org However, the specific reaction conditions can influence the regioselectivity. Furthermore, the presence of substituents on the phenyl rings can be modified by various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, provided a suitable handle like a halogen is present. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5,6-diphenylpyrazine |

| 2-Amino-6-aryl-4-trifluoromethylpyrimidine |

| 2-Aminopyrimidine |

| 2-Aminotetrahydropyrimidine |

| 5-Phenyl-1H-tetrazole |

| Benzonitrile |

| Dihydropyridazine |

| Mercuric ethanoate |

| Methylselenenic acid |

| Tetrazolo[1,5-a]pyrazine |

| Tetrazolo[1,5-a]pyrimidine |

| Triazolo[1,5-a]pyrazine |

| Triazolobenzodiazepine |

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comminia.edu.eg The feasibility and regioselectivity of these reactions are heavily influenced by the nature of the substituents already attached to the ring. masterorganicchemistry.com For this compound, the substituent on the phenyl rings is the 2-azidopyrazinyl group.

The pyrazine ring is a π-deficient heterocycle, meaning its nitrogen atoms withdraw electron density from the ring system. This inherent electron-withdrawing nature makes the pyrazine core itself highly resistant to electrophilic attack. researchgate.net When attached to the phenyl rings, the entire 2-azidopyrazinyl group acts as a strong deactivating group via a negative inductive effect (-I). Furthermore, the azido group itself is known to be electron-withdrawing.

This strong deactivation significantly reduces the nucleophilicity of the attached phenyl rings, making them much less reactive towards electrophiles than benzene. Consequently, electrophilic aromatic substitution reactions on these phenyl rings would be expected to proceed slowly and require harsh reaction conditions, such as high temperatures and the use of strong Lewis acid catalysts. minia.edu.egmasterorganicchemistry.com

The 2-azidopyrazinyl substituent is predicted to be a meta-director. Deactivating groups direct incoming electrophiles to the meta position because the carbocation intermediate (the sigma complex) formed during the reaction is least destabilized when the electrophile adds at this position. masterorganicchemistry.com Attack at the ortho or para positions would place a partial positive charge on the carbon atom directly bonded to the electron-withdrawing pyrazinyl substituent, which is highly energetically unfavorable.

| EAS Reaction | Typical Reagents & Conditions | Expected Product | Predicted Reactivity |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, Heat | Meta-nitro substituted product | Very slow; requires forcing conditions |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃, Heat | Meta-halo substituted product | Very slow; requires strong Lewis acid and heat |

| Sulfonation | Fuming H₂SO₄ (SO₃), Heat | Meta-sulfonated product | Slow; requires high temperatures |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No reaction expected | Generally fails on strongly deactivated rings |

Functionalization at the Pyrazine Core (Beyond Azidation)

The electron-deficient nature of the pyrazine ring makes it generally unreactive toward electrophiles but potentially susceptible to other transformation pathways, such as nucleophilic substitution or C-H functionalization via metalation.

Given the structure of this compound, direct nucleophilic aromatic substitution is unlikely as there are no suitable leaving groups on the pyrazine core at the C-3 position. However, a plausible route for functionalization is direct C-H metalation. Research on pyrazine and other azines has shown that strong bases can regioselectively deprotonate the ring protons. researchgate.net Using a strong, non-nucleophilic base like a lithium dialkylamide or a TMP-zincate/magnesiate base could potentially deprotonate the C-3 position, which is the most electronically activated proton on the pyrazine core. nih.govnih.govresearchgate.net The resulting organometallic intermediate could then be trapped with various electrophiles to introduce new functional groups.

The azide group itself is a versatile functional handle. It can undergo a variety of transformations, including:

Reduction: Reduction of the azide can yield the corresponding amine, 2-amino-5,6-diphenylpyrazine, using methods like catalytic hydrogenation or Staudinger reaction (with triphenylphosphine). nih.gov

Cycloaddition: The azide can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to form triazole rings. nih.gov This provides a highly efficient method for conjugating the pyrazine scaffold to other molecules.

Nitrene Formation: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which could undergo intramolecular cyclization or intermolecular reactions. nih.gov

| Transformation Type | Potential Reagents | Position | Resulting Functional Group |

|---|---|---|---|

| Direct C-H Metalation | 1. Strong Base (e.g., TMP-Li, TMP-ZnCl·LiCl) 2. Electrophile (e.g., I₂, R-CHO, CO₂) | C-3 | Iodo, Hydroxyalkyl, Carboxylic acid, etc. |

| Azide Reduction | H₂, Pd/C or PPh₃, H₂O | C-2 | Amine (-NH₂) |

| Azide Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) catalyst | C-2 | 1,2,3-Triazole ring |

Metal-Mediated Transformations and Coordination Chemistry

The nitrogen atoms of the pyrazine ring and the azide group possess lone pairs of electrons, making this compound a potentially versatile ligand for coordinating with metal ions. The coordination chemistry of pyrazine derivatives is extensive, with applications ranging from catalysis to the construction of functional materials. nih.govfigshare.com

Cyclometalation and Diverse Ligand Binding Modes

The 5,6-diphenylpyrazine scaffold is structurally analogous to 2,6-diarylpyrazine ligands, which are known to undergo cyclometalation. Cyclometalation is an intramolecular process where a metal ion binds to a donor atom (like the pyrazine nitrogen) and subsequently forms a covalent bond with a carbon atom of a nearby C-H bond, creating a stable metallacycle.

Studies on related 2,6-diarylpyrazines have shown they can act as (C^N^C)-type pincer ligands, where the metal center is bound to the pyrazine nitrogen and the ortho-carbon of each phenyl ring. nih.govacs.orgnih.govacs.org It is highly probable that this compound could adopt a similar binding mode. The metal would coordinate to the N-4 atom of the pyrazine ring, followed by the activation of the ortho C-H bonds on the two phenyl rings to form two five-membered metallacycles. The presence of the azido group at the C-2 position could sterically and electronically influence this process. Additionally, the azide itself could potentially coordinate to the metal center, leading to more complex, multidentate ligand behavior.

Role as Bridging Ligands in Supramolecular Assemblies and Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic bridging ligands. youtube.commdpi.com Pyrazine is a classic example of a bridging ligand, capable of linking two metal centers through its nitrogen atoms at positions 1 and 4, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) frameworks. mdpi.comnih.gov

This compound offers multiple potential coordination sites for building such assemblies:

Pyrazine Bridge: While the N-1 nitrogen is sterically hindered by the adjacent azide and phenyl groups, the N-4 nitrogen is accessible and could coordinate to a metal center. If the steric hindrance can be overcome, the pyrazine ring could bridge two metal centers.

Azide Bridge: The azide group is a well-documented and versatile bridging ligand in coordination chemistry. It can bridge two or more metal centers in either an "end-on" (μ-1,1) or "end-to-end" (μ-1,3) fashion.

Multimodal Bridging: The molecule could act as a multi-component linker, coordinating to one metal center via the pyrazine N-4 atom and to another via the terminal nitrogen of the azide group. This dual functionality could lead to the formation of complex and high-dimensional supramolecular assemblies and coordination polymers with unique structural and functional properties.

| Coordination Mode | Coordinating Atoms | Potential Resulting Structure |

|---|---|---|

| Monodentate | Pyrazine N-4 | Discrete metal complex |

| Cyclometalated Pincer (C^N^C) | Pyrazine N-4, Phenyl C(ortho) x2 | Discrete organometallic complex |

| Azide Bridge (End-on or End-to-end) | Azide N atoms | Coordination polymer |

| Pyrazine-Azide Bridge | Pyrazine N-4 and Azide N atoms | High-dimensional coordination polymer |

Theoretical and Computational Investigations of 2 Azido 5,6 Diphenylpyrazine

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed exploration of the electronic structure of molecules like 2-azido-5,6-diphenylpyrazine. Such studies would elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are fundamental to predicting the molecule's reactivity.

A key aspect of the reactivity of aryl azides is the thermal or photochemical decomposition to form a highly reactive nitrene intermediate. DFT calculations can predict the bond-cleavage energy of the N-N₂ bond. Studies on substituted aryl azides have shown that the nature of the substituents on the aromatic ring can significantly impact this energy barrier. For this compound, the electron-withdrawing nature of the pyrazine (B50134) ring is expected to influence the stability of the azido (B1232118) group.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale |

| HOMO-LUMO Gap | Relatively small | Extended conjugation involving the pyrazine and diphenyl groups. |

| Electron Density | Lower on the pyrazine ring, higher on the azido group and phenyl rings. | Electron-withdrawing nature of pyrazine nitrogens. |

| Reactivity | Prone to nucleophilic attack on the pyrazine ring and electrophilic attack on the phenyl rings. The azido group is susceptible to cycloaddition and decomposition reactions. | Based on the calculated electron distribution and orbital energies. |

Mechanistic Studies of Transformation Pathways (e.g., Cycloaddition Mechanisms)

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, thereby elucidating the mechanisms of molecular transformations. For this compound, two primary transformation pathways are of significant interest: thermal decomposition and cycloaddition reactions.

The thermal decomposition of aryl azides typically proceeds through the extrusion of dinitrogen (N₂) to form a nitrene. DFT calculations can model the transition state for this process and determine the activation energy. The resulting nitrene is a highly reactive intermediate that can undergo various subsequent reactions, such as intramolecular cyclization or intermolecular reactions with other species.

1,3-Dipolar cycloaddition is a characteristic reaction of azides, where they react with dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings. Computational studies can model the concerted or stepwise nature of these cycloaddition reactions, predict the regioselectivity and stereoselectivity, and calculate the activation barriers. The electronic properties of the pyrazine and diphenyl substituents would play a crucial role in modulating the reactivity of the azido group in such reactions.

Table 2: Potential Transformation Pathways and Their Computational Investigation

| Transformation Pathway | Mechanistic Aspect | Computational Approach |

| Thermal Decomposition | N-N₂ bond cleavage, nitrene formation | Transition state theory, calculation of activation energies. |

| [3+2] Cycloaddition | Reaction with alkynes/alkenes | Modeling of concerted vs. stepwise pathways, analysis of frontier molecular orbitals. |

Conformational Analysis and Steric Effects on Molecular Reactivity

The three-dimensional structure of this compound, particularly the orientation of the phenyl and azido groups relative to the pyrazine ring, is crucial in determining its reactivity. Conformational analysis, through computational methods, can identify the most stable conformations and the energy barriers to rotation around the single bonds connecting the substituents to the pyrazine core.

The two phenyl groups at adjacent positions (5 and 6) are likely to experience significant steric hindrance, forcing them to twist out of the plane of the pyrazine ring. The degree of this twist will affect the extent of π-conjugation between the phenyl rings and the pyrazine system, which in turn influences the electronic properties and reactivity of the molecule.

The azido group, while linear, also has a preferred orientation relative to the pyrazine ring. Steric interactions between the azido group and the adjacent phenyl group at the 5-position could influence the transition states of its reactions. For instance, in a cycloaddition reaction, the steric bulk of the diphenylpyrazine moiety could dictate the facial selectivity of the approach of the dipolarophile.

Solvent Effects on Tautomeric Equilibria and Reaction Kinetics

The surrounding solvent medium can have a profound impact on the stability of different molecular forms and the rates of chemical reactions. For this compound, a key consideration is the potential for azide-tetrazole tautomerism. In many heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on this equilibrium. Generally, polar solvents tend to favor the more polar tautomer. Studies on other azido-substituted nitrogen heterocycles have shown that increasing solvent polarity can significantly shift the equilibrium towards the tetrazole form. nih.gov For this compound, this would involve the formation of a tetrazolo[1,5-a]pyrazine (B76061) ring system.

Solvent effects also play a critical role in reaction kinetics. For instance, the rates of cycloaddition reactions can be influenced by the polarity of the solvent, as it can stabilize or destabilize the transition state relative to the reactants. Computational studies can model these effects and provide predictions of how reaction rates will change with solvent.

Table 3: Predicted Solvent Effects on this compound

| Phenomenon | Effect of Increasing Solvent Polarity | Computational Modeling Approach |

| Azide-Tetrazole Equilibrium | Shift towards the tetrazole tautomer | Implicit solvent models (e.g., PCM), explicit solvent simulations. |

| Reaction Kinetics | Rate acceleration or deceleration depending on the polarity of the transition state. | Calculation of reaction profiles in different solvent environments. |

Role of 2 Azido 5,6 Diphenylpyrazine in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Chemical Synthesis

The unique combination of a stable aromatic scaffold and a reactive functional group allows 2-Azido-5,6-diphenylpyrazine to serve as a versatile building block in the synthesis of diverse and complex chemical structures.

The azide (B81097) functional group is a gateway to a wide array of nitrogen-containing heterocycles. nih.govmdpi.com Organic azides are known to undergo various transformations that lead to the formation of new ring systems. The azide in this compound can participate in [3+2] cycloaddition reactions, famously reacting with alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. nih.gov Additionally, thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate, which can undergo intramolecular cyclization or react with other species to form different heterocyclic structures like azirines. nih.gov

Table 1: Potential Heterocyclic Products from this compound

| Reactant/Condition | Resulting Heterocycle Core | Reaction Type |

|---|---|---|

| Alkyne (e.g., Phenylacetylene) | 1,2,3-Triazole | [3+2] Cycloaddition |

| Strained Alkene (e.g., Norbornene) | Triazoline | [3+2] Cycloaddition |

| Heat or UV Light | Azirine/other nitrene products | Nitrene Formation/Insertion |

The rigid and sterically defined 5,6-diphenylpyrazine core serves as an excellent scaffold for constructing compound libraries for drug discovery. researchgate.netnih.gov In medicinal chemistry, molecular scaffolds provide a fixed three-dimensional structure from which different functional groups can be displayed to interact with biological targets. The azide group on this scaffold is particularly useful as it can be readily converted to a primary amine via Staudinger reduction using reagents like triphenylphosphine (B44618). nih.gov This amine can then be elaborated through a wide range of well-established reactions (e.g., amidation, sulfonylation, reductive amination) to generate a large library of diverse analogues for structure-activity relationship (SAR) studies.

Table 2: Diversification Strategies for the 2-Amino-5,6-diphenylpyrazine Scaffold

| Reagent Class | Functional Group Introduced | Potential Application |

|---|---|---|

| Acyl Halides / Carboxylic Acids | Amide | Mimicking peptide bonds, hydrogen bond donor/acceptor |

| Sulfonyl Chlorides | Sulfonamide | Improving pharmacokinetic properties, targeting specific enzymes |

| Aldehydes / Ketones (with reducing agent) | Secondary/Tertiary Amine | Modulating basicity and receptor interaction |

The azide group's utility in click chemistry makes this compound a valuable monomer or functionalizing agent for creating advanced polymers and materials. scispace.commdpi.com Through the CuAAC reaction, the molecule can be efficiently and covalently attached to alkyne-functionalized polymers, surfaces, or nanoparticles. nih.gov This process allows for the precise introduction of the bulky, aromatic diphenylpyrazine moiety, which can impart specific properties to the material, such as altered solubility, increased thermal stability, or modified optical and electronic characteristics. For instance, incorporating this unit into a polymer backbone can influence chain packing and morphology, which is critical for applications in organic electronics or specialized coatings. This approach is analogous to the synthesis of hyperbranched polymers from other azido-heterocyclic monomers. mdpi.com

Table 3: Applications in Functional Material Synthesis

| Material Type | Method of Incorporation | Potential Function/Property |

|---|---|---|

| Functionalized Polymers | "Click" grafting onto a polymer backbone | Enhanced thermal stability, modified photophysical properties |

| Cross-linked Networks | Reaction with multi-alkyne cross-linkers | Creation of porous organic frameworks, thermosets |

| Surface Modification (e.g., Silica) | "Click" reaction with alkyne-modified surfaces | Altering surface hydrophobicity, creating stationary phases for chromatography |

Applications in the Development of Chemical Probes and Tags

The azide group is a premier example of a bioorthogonal functional group, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. This property makes this compound an excellent tool for developing chemical probes and tags. nih.gov A biomolecule of interest can be tagged with this compound, and the azide then serves as a handle for attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, via click chemistry. This two-step approach allows for the visualization, isolation, and identification of labeled proteins or other cellular components. nih.gov

Table 4: Use in Chemical Probe Development

| Reporter Tag (with Alkyne) | Technique | Purpose |

|---|---|---|

| Alkyne-Fluorescein / Alkyne-TAMRA | Fluorescence Microscopy / In-gel fluorescence | Visualization and localization of the tagged molecule in cells or tissues. |

| Alkyne-Biotin | Affinity Purification / Western Blot | Isolation and enrichment of the tagged molecule and its binding partners. |

Strategic Introduction of Azide and Diphenyl Moieties into Target Molecules

Using this compound as a building block provides a strategic and efficient method for simultaneously introducing both a versatile azide handle and a rigid diphenylpyrazine unit into a target molecule. The diphenyl groups provide significant steric bulk, which can be used to control the conformation of the final product or to create specific pockets for molecular recognition. Furthermore, the aromatic rings can engage in π-stacking interactions, which are crucial for binding to biological targets like DNA or certain protein active sites. The pyrazine (B50134) core itself is an important pharmacophore, known for its ability to act as a hydrogen bond acceptor and to modulate the electronic properties of a molecule. tandfonline.comresearchgate.net Therefore, incorporating this single, multifunctional building block is a powerful strategy for accelerating the synthesis of complex, functional molecules for applications ranging from pharmaceuticals to materials science.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5,6-diphenylpyrazine |

| Phenylacetylene |

| Norbornene |

| Triphenylphosphine |

| Fluorescein |

| TAMRA |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 2-Azido-5,6-diphenylpyrazine

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. Future research will likely focus on developing novel and sustainable routes to this compound, moving beyond traditional synthetic methods.

One promising direction is the utilization of visible-light photocatalysis. For instance, a dual-energy and electron-transfer strategy has been successfully employed for the synthesis of substituted pyrazines from vinyl azides. researchgate.net This approach, which often utilizes a ruthenium-based photocatalyst in the presence of water and oxygen, offers a green alternative to conventional thermal methods. researchgate.net The adaptation of such photocatalytic cascade processes could provide a more sustainable pathway to this compound.

Another area of exploration involves the thermal or copper-mediated cyclization of diazidated N-allyl malonamides. researchgate.net This method has proven effective for creating pyrazine (B50134) cores with diverse functionalities. researchgate.net By designing appropriate precursors, this strategy could be tailored for the synthesis of this compound.

The table below outlines potential sustainable synthetic strategies that could be adapted for the synthesis of this compound, based on methodologies developed for other pyrazine derivatives.

| Synthetic Strategy | Potential Precursors | Key Features | Potential Advantages |

| Visible-Light Photocatalysis | Substituted vinyl azides | Utilizes a photocatalyst (e.g., Ru-based complex), proceeds under mild conditions. researchgate.net | Energy-efficient, reduced waste, environmentally benign. |

| Thermal/Copper-Mediated Cyclization | Diazidated N-allyl malonamides | Involves the cyclization of a diazidated precursor. researchgate.net | Access to a variety of substituted pyrazines. researchgate.net |

Exploration of Unconventional Reactivity Profiles and New Transformation Pathways

The azide (B81097) group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. While classical azide reactions like cycloadditions are well-established, future research is expected to uncover more unconventional reactivity profiles.

One intriguing possibility is the exploration of novel cycloaddition reactions. For example, an unprecedented 1,4-cycloaddition has been observed with 1,2,4,5-tetrazines when promoted by the hydrogen bonding of hexafluoroisopropanol (HFIP). nih.gov This discovery suggests that the reactivity of azidopyrazines could also be modulated by solvent effects to favor unconventional transformation pathways. nih.gov Investigating the behavior of this compound under similar conditions could lead to the discovery of new heterocyclic scaffolds.

Furthermore, the thermal decomposition of azides to form highly reactive nitrenes opens up avenues for C-H insertion and other intramolecular cyclization reactions, potentially leading to novel fused-ring systems. nih.gov The presence of the diphenyl substituents could direct these reactions in a regioselective manner, offering a pathway to complex molecular architectures.

Advanced Applications in Bio-orthogonal Chemistry

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant area of opportunity for this compound. nih.gov The azide group is a key player in this field, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. researchgate.net

Future research will likely focus on employing this compound as a bio-orthogonal probe for cellular imaging. The pyrazine core itself can exhibit fluorescence, and the diphenyl substituents can be further functionalized to modulate its photophysical properties. By attaching this molecule to biomolecules of interest through SPAAC, researchers could visualize and track biological processes in real-time. The site-specific incorporation of azido-functionalized amino acids, such as p-azido-L-phenylalanine, into proteins has already been demonstrated as a powerful tool for in vivo imaging. nih.gov

The table below summarizes the key features of this compound that make it a promising candidate for bio-orthogonal applications.

| Feature | Relevance to Bio-orthogonal Chemistry |

| Azide Functionality | Enables participation in strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free click chemistry. researchgate.net |

| Pyrazine Core | Can be engineered to possess desirable photophysical properties for fluorescence imaging. |

| Diphenyl Substituents | Offer sites for further functionalization to tune solubility, cell permeability, and spectroscopic properties. |

Integration in Supramolecular Chemistry and Advanced Nanomaterials

The aromatic and electron-deficient nature of the pyrazine ring, combined with the potential for intermolecular interactions involving the azide and phenyl groups, makes this compound an attractive building block for supramolecular chemistry and the construction of advanced nanomaterials.

Research in this area could explore the self-assembly of this compound into well-defined nanostructures. The self-assembly of dipeptides containing azido (B1232118) moieties has been shown to form porous spherical structures, and the azide group can be used as a photo-cross-linking agent to enhance the stability of these assemblies. bioforumconf.comnih.gov Similarly, this compound could be designed to self-assemble through π-π stacking and other non-covalent interactions, with the azide group providing a handle for subsequent covalent capture of the assembled architecture.

Furthermore, the coordination of 2,3-diarylpyrazines with metal ions, such as silver(I), has been shown to form one-dimensional coordination polymers. acs.org The specific structure of these polymers is influenced by the nature of the counter-anion, highlighting the potential for anion-templated synthesis of supramolecular architectures. acs.org The introduction of the azide group in this compound could provide an additional coordination site or a reactive handle for post-synthesis modification of such coordination polymers. The development of pyrazinacenes, which are redox-active chromophores, further underscores the potential for pyrazine-based materials in molecular electronics. researchgate.net

The potential applications of this compound in this domain are summarized in the table below.

| Research Avenue | Potential Outcome | Underlying Principles |

| Self-Assembly | Formation of discrete nanostructures (e.g., spheres, fibers). | π-π stacking, dipole-dipole interactions, potential for photo-cross-linking via the azide group. bioforumconf.comnih.gov |

| Coordination Polymers | Creation of one-, two-, or three-dimensional metal-organic frameworks. | Coordination of pyrazine nitrogens to metal centers, with potential for anion templating. acs.org |

| Functional Nanomaterials | Development of materials with tailored electronic or optical properties. | The electron-deficient nature of the pyrazine ring can be exploited in the design of redox-active and photo-active materials. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 2-Azido-5,6-diphenylpyrazine, and how are intermediates characterized?

The synthesis typically involves functionalization of pyrazine precursors. For example, 2-hydrazino-5,6-diphenylpyrazine can be treated with sodium nitrite under acidic conditions to introduce the azide group via diazotization . Key intermediates like 5,6-diphenylpyrazine derivatives are characterized using NMR (¹H and ¹³C) and IR spectroscopy. For instance, 2,3-Dihydro-5,6-diphenylpyrazine exhibits distinct ¹H NMR peaks at δ 3.64 ppm (methylene protons) and aromatic signals between δ 7.33–7.42 ppm, while ¹³C NMR shows resonances for sp³ carbons (e.g., δ 46.2 ppm) and aromatic carbons (δ 128–160 ppm) .

Q. How can researchers confirm the stability of the azide group in this compound during storage and reactions?

The azide group is sensitive to heat and light. Stability tests should include:

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- UV-Vis spectroscopy to monitor changes in absorption spectra under controlled light exposure.

- HPLC or GC-MS to detect decomposition byproducts (e.g., nitrogen release or amine formation).

Storage in inert atmospheres (argon) at low temperatures (−20°C) is recommended. Evidence from analogous azido compounds suggests that decomposition pathways involve cyclization or reduction, which can be suppressed using stabilizing agents like copper catalysts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons appear as multiplet clusters (δ 7.2–8.6 ppm), while the azide group may cause deshielding of adjacent carbons.

- IR Spectroscopy : The azide stretch (ν~2100–2200 cm⁻¹) is a key diagnostic peak.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve spatial arrangement of the azide and phenyl groups, critical for understanding reactivity .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what are its implications for material design?

The compound acts as a versatile ligand due to its electron-deficient pyrazine core and azide functionality. For example:

- Cyclometalated Ruthenium Complexes : 5,6-Diphenylpyrazine derivatives form stable complexes with ruthenium, enabling applications in molecular electronics. Electrochemical studies show multiple redox processes (e.g., Ru²⁺/³⁺ transitions) and electronic coupling in dinuclear complexes .

- Ligand Design : The azide group allows post-synthetic modifications (e.g., click chemistry) to attach functional moieties. Spectroelectrochemical methods (UV-Vis-NIR under applied potentials) are used to probe charge-transfer transitions .

Q. What contradictions exist in the photophysical behavior of polymers derived from this compound, and how can they be resolved?

Polymers incorporating pyrazine-based monomers exhibit divergent emission properties:

- Aggregation-Induced Emission (AIE) : Derivatives like 2,3-dicyano-5,6-diphenylpyrazine show enhanced emission in aggregated states due to restricted intramolecular rotation .

- Aggregation-Caused Quenching (ACQ) : In contrast, some polytriazoles with diphenylpyrazine units exhibit ACQ due to π-π stacking.

Resolution : Systematic structure-property studies using time-resolved fluorescence and computational modeling (e.g., DFT) can identify steric or electronic factors (e.g., cyano substituents) that suppress ACQ .

Q. What computational methods are recommended for predicting the electronic properties of this compound and its derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and charge-transfer behavior. For example, B3LYP/6-31G* reliably models pyrazine-based systems .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra and excited-state dynamics. Studies on ruthenium complexes with diphenylpyrazine ligands validate these methods .

- Natural Bond Orbital (NBO) Analysis : Investigate hyperconjugation effects between the azide and phenyl groups .

Q. How can researchers optimize the regioselectivity of azide substitution in pyrazine derivatives?

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., cyano) direct azide substitution to electron-deficient positions.

- Steric Effects : Bulky substituents on the pyrazine ring favor azidation at less hindered sites.

- Catalytic Systems : Copper(I) catalysts (e.g., CuBr) enhance selectivity in Huisgen cycloadditions. Experimental screening (e.g., varying solvents, temperatures) and monitoring via TLC or in-situ IR are critical .

Methodological Notes

- Synthesis Optimization : Use radial chromatography for purifying intermediates (e.g., 2,3-Dihydro-5,6-diphenylpyrazine) to avoid azide decomposition .

- Data Validation : Cross-reference NMR and IR data with literature values for analogous compounds (e.g., 2-hydrazino-5,6-diphenylpyrazine in ).

- Safety Protocols : Handle azides in fume hoods with blast shields due to explosive risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.